2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-
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Overview
Description
2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, which is a hydroxylated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- typically involves the condensation reaction between 2-naphthalenol and 2-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-purity 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated and other substituted aromatic compounds.
Scientific Research Applications
2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells. Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-: A similar compound with azo groups instead of imine groups.
2-Naphthalenol: The parent compound without the imine and ethylphenyl substituents.
1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: A related compound with a nitrophenyl group instead of an ethylphenyl group.
Uniqueness
2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- (CAS No. 55251-72-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
The molecular structure of 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C18H17N1O1 |
Molecular Weight | 277.34 g/mol |
IUPAC Name | 2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- |
InChI Key | ZJZBVRHMSDQVKT-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-Naphthalenol derivatives typically involves a condensation reaction between 2-naphthol and a suitable amine under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity. One efficient method involves the use of trichloroacetic acid or cobalt(II) chloride as catalysts in a one-pot reaction with aldehydes and amides under solvent-free conditions .
Antimicrobial Properties
Research indicates that compounds similar to 2-Naphthalenol exhibit significant antimicrobial activity. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
The proposed mechanisms by which 2-Naphthalenol exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS) levels in cells, which is a common pathway for inducing apoptosis in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of naphthalene derivatives:
- Antimicrobial Studies : A study demonstrated that a series of naphthalene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that naphthalene derivatives could reduce cell viability by over 70% at concentrations as low as 20 µM after 48 hours of treatment .
- Mechanistic Insights : Research into the mechanisms revealed that these compounds could activate caspase pathways leading to programmed cell death in various cancer types .
Properties
CAS No. |
55251-72-4 |
---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[(2-ethylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c1-2-14-7-4-6-10-18(14)20-13-17-16-9-5-3-8-15(16)11-12-19(17)21/h3-13,21H,2H2,1H3 |
InChI Key |
MKYCFZBXRMOUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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